molecular formula C18H24N2O B12799581 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol CAS No. 63860-20-8

2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol

Cat. No.: B12799581
CAS No.: 63860-20-8
M. Wt: 284.4 g/mol
InChI Key: YKMZEBJFTJPMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol typically involves the reaction of 2-(Dimethylamino)ethylamine with benzophenone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be further reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethanol
  • 2-(Dimethylamino)ethyl chloride
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

2-((2-(Dimethylamino)ethyl)amino)-1,2-diphenylethanol is unique due to its dual functional groups (amine and alcohol) and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

63860-20-8

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylamino]-1,2-diphenylethanol

InChI

InChI=1S/C18H24N2O/c1-20(2)14-13-19-17(15-9-5-3-6-10-15)18(21)16-11-7-4-8-12-16/h3-12,17-19,21H,13-14H2,1-2H3

InChI Key

YKMZEBJFTJPMGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.